2-Pyrimidineacetic acid
Overview
Description
2-Pyrimidine Acetic Acid is a member of pyrimidines.
Mechanism of Action
Target of Action
2-Pyrimidineacetic acid is a synthetic intermediate useful for pharmaceutical synthesis . It is used in the preparation of pyrimidine derivatives for treating and preventing sexual dysfunction . .
Biochemical Pathways
Pyrimidines, including this compound, are integral components of key biological molecules such as DNA and RNA . They participate in diverse cellular functions, including the synthesis of nucleic acids, regulation of enzymatic reactions, and energy production . The de novo purine and pyrimidine biosynthesis pathways are highly conserved in nature . In these pathways, the pyrimidine ring is synthesized first, and PRPP (phosphoribosyl pyrophosphate) is the source for the ribose 5-phosphate added to the pyrimidine ring .
Pharmacokinetics
It is known that the compound has high gastrointestinal absorption .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, its stability is affected by temperature, as it is recommended to be stored in a dry place, under -20°C
Biochemical Analysis
Biochemical Properties
It is known that pyrimidines play a crucial role in various biochemical reactions, including DNA and RNA synthesis . Therefore, it is plausible that 2-Pyrimidineacetic acid may interact with enzymes, proteins, and other biomolecules involved in these processes.
Cellular Effects
Given its role as a pyrimidine derivative, it may influence cell function by participating in nucleic acid synthesis and other cellular processes .
Metabolic Pathways
As a pyrimidine derivative, it may be involved in the metabolism of pyrimidines, which are crucial components of nucleic acids .
Biological Activity
2-Pyrimidineacetic acid (CAS Number: 5267-07-2) is a pyrimidine derivative that has garnered attention for its diverse biological activities, particularly in the fields of anti-inflammatory and antimicrobial research. This article compiles findings from recent studies, highlighting the compound's pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
This compound is characterized by the presence of a pyrimidine ring substituted with an acetic acid group. Its molecular formula is with a molecular weight of 138.13 g/mol. The compound exhibits moderate solubility in water and is sensitive to light, which can affect its stability and reactivity.
1. Anti-inflammatory Activity
Research has indicated that this compound exhibits significant anti-inflammatory properties. In a study evaluating various substituted compounds, it was found that derivatives of this compound demonstrated potent anti-inflammatory effects comparable to established nonsteroidal anti-inflammatory drugs (NSAIDs). The lead compound in this series showed an effective dose (ED50) of 9.9 mg/kg, indicating strong therapeutic potential without ulcerogenic side effects .
Table 1: Comparative Anti-inflammatory Activity of Pyrimidine Derivatives
Compound | ED50 (mg/kg) | Safety Margin (ALD50) |
---|---|---|
2-Indazolyl-4-pyrimidineacetic acid | 9.9 | 3000 |
Indomethacin | 16.8 - 19.9 | Not specified |
Other derivatives | Varies | Varies |
2. Antimicrobial Activity
The antimicrobial activity of this compound has also been investigated, particularly against various bacterial strains. Studies have shown that this compound exhibits moderate to good antibacterial effects against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for several strains indicate its potential as a lead compound for developing new antimicrobial agents.
Table 2: Antimicrobial Activity of this compound
Bacterial Strain | MIC (µM) |
---|---|
Bacillus subtilis | 4.69 |
Staphylococcus aureus | 5.64 |
Escherichia coli | 8.33 |
Pseudomonas aeruginosa | 13.40 |
Structure-Activity Relationship (SAR)
A detailed SAR analysis has been conducted to understand how modifications to the pyrimidine ring or the acetic acid moiety influence biological activity. The introduction of various substituents on the pyrimidine ring has been shown to enhance both anti-inflammatory and antimicrobial properties, suggesting that specific functional groups can significantly modulate activity.
Key Findings:
- Hydrophobic groups increase membrane permeability, enhancing antimicrobial action.
- Electron-withdrawing groups on the pyrimidine ring improve anti-inflammatory potency by stabilizing reactive intermediates.
Case Study 1: Anti-inflammatory Efficacy
In a controlled study involving animal models, the administration of this compound resulted in a marked reduction in inflammatory markers compared to controls. Histological examinations revealed decreased leukocyte infiltration in treated tissues, supporting its efficacy as an anti-inflammatory agent.
Case Study 2: Antimicrobial Testing
A series of experiments tested the efficacy of this compound against clinical isolates of resistant bacterial strains. The compound showed promising results, with several derivatives outperforming conventional antibiotics in terms of potency and spectrum of activity.
Properties
IUPAC Name |
2-pyrimidin-2-ylacetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O2/c9-6(10)4-5-7-2-1-3-8-5/h1-3H,4H2,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRRCYZPJUABYHL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40494580 | |
Record name | (Pyrimidin-2-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40494580 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
66621-73-6 | |
Record name | (Pyrimidin-2-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40494580 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Pyrimidineacetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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